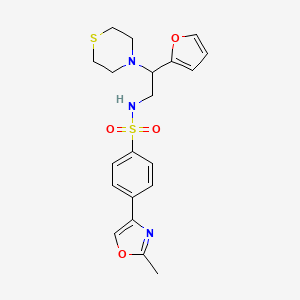

4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

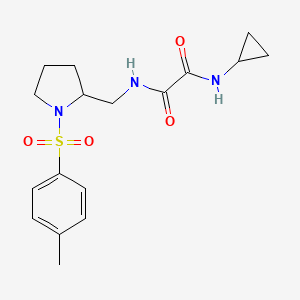

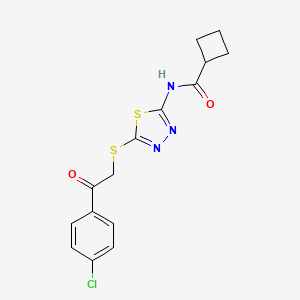

4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene, also known as 1-[(4-chloro-2-nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine, is a chemical compound with the molecular formula C15H15ClN4O4S . Its molecular weight is 382.82 .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes this compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a sulfonyl group attached to a chloro-nitrobenzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C15H15ClN4O4S), molecular weight (382.82), and its structure . Additional properties such as melting point, boiling point, and density are not specified in the available resources.Applications De Recherche Scientifique

Modification of Phenothiazine Structure

Research into the modification of the phenothiazine structure by substituting the benzene ring with the pyridine ring through processes such as the Ullmann cyclization or the Smiles rearrangement has been documented. Such modifications can lead to the formation of nitropyridyldiazaphenothiazines, with specific studies focusing on the double Smiles rearrangement of the S–N type, revealing non-planar tricyclic diazaphenothiazine systems with distinct conformational characteristics (Morak-Młodawska et al., 2012).

Desulfurative Chlorination

The desulfurative chlorination of secondary and tertiary alkyl phenyl sulfides using (dichloroiodo)benzene has been explored, providing a method for the nucleophilic chlorination extended to sulfa-Michael derived sulfides. This process affords elimination-sensitive β-chloro carbonyl and nitro compounds, suggesting applications in the synthesis of enantioenriched chloro-Michael adducts with high stereospecificity (Canestrari et al., 2017).

Coordination and Rearrangement

The coordination and rearrangement of certain sulfonamido-amino benzene derivatives have been studied for their interaction with nickel centers, leading to nickel complexes characterized by elemental analysis, IR spectroscopy, and magnetic measurements. This research highlights the potential for creating complex molecular structures with specific configurations and properties (Bermejo et al., 2000).

Synthesis of Heterocyclic-Aromatic Sulphides and Sulphones

The synthesis of heterocyclic-aromatic sulphides and sulphones with potential acaricidal properties has been investigated. These compounds feature substitutions on the benzene nucleus and carry potential for applications in the development of acaricidal agents, showcasing the versatility of such chemical structures in generating functional molecules (Zwieten et al., 2010).

Organosoluble Polyphenylquinoxalines

Research into the synthesis of organosoluble thioether-bridged polyphenylquinoxalines with ultra-high refractive indices and low birefringences presents another application of complex chemical structures derived from nitro-substituted compounds. These materials have shown good solubility, thermal stability, and optical properties suitable for high-performance optical applications (Li et al., 2010).

Propriétés

IUPAC Name |

1-(4-chloro-2-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O4S/c16-12-4-5-14(13(11-12)20(21)22)25(23,24)19-9-7-18(8-10-19)15-3-1-2-6-17-15/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPKILYKEVXCNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Piperidin-1-yl-[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanone](/img/structure/B2769584.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2769593.png)

![N-(2-chloro-4-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2769594.png)

![5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine](/img/structure/B2769596.png)